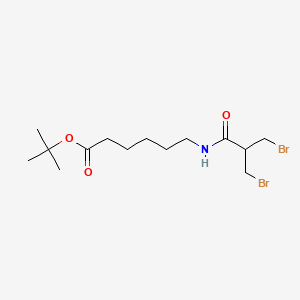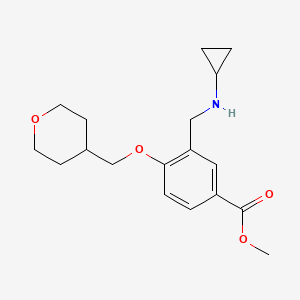
3-(Methylsulfanyl)azetidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)azetidine hydroiodide is a chemical compound with the molecular formula C4H10INS and a molecular weight of 231.10 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics . The presence of a methylsulfanyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.
Preparation Methods
The synthesis of 3-(Methylsulfanyl)azetidine hydroiodide typically involves the reaction of azetidine with methylsulfanyl and hydroiodic acid. One common synthetic route includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and application purposes.
Chemical Reactions Analysis
3-(Methylsulfanyl)azetidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-iodine bond.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce simpler azetidine derivatives.
Scientific Research Applications
3-(Methylsulfanyl)azetidine hydroiodide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)azetidine hydroiodide involves its interaction with molecular targets through its azetidine ring and methylsulfanyl group. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group can participate in redox reactions, further influencing the compound’s biological activity. Specific pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
3-(Methylsulfanyl)azetidine hydroiodide can be compared to other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its role in protein synthesis and as a proline analogue.
N-Sulfonylazetidines: Used in various synthetic applications due to their stability and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring with a methylsulfanyl group, providing distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C4H10INS |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
3-methylsulfanylazetidine;hydroiodide |
InChI |
InChI=1S/C4H9NS.HI/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H |
InChI Key |
KPIOSPSBUJLZDO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CNC1.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide](/img/structure/B12071290.png)




![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)

![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)





![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)
